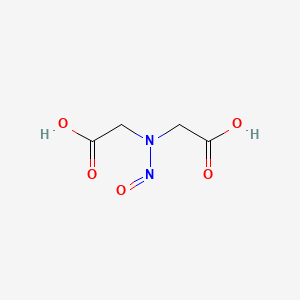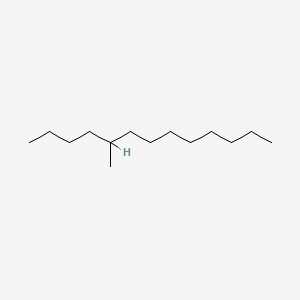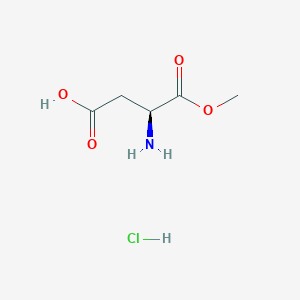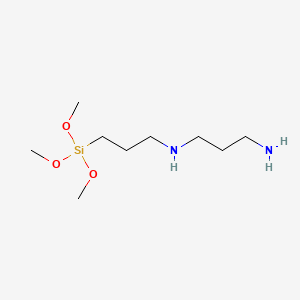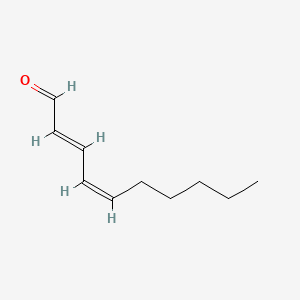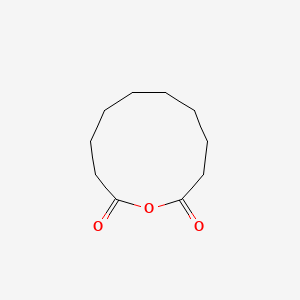
Oxacycloundecane-2,11-dione
Overview
Description
Oxacycloundecane-2,11-dione, also known as sebacic anhydride, is a cyclic anhydride with the molecular formula C10H16O3. It is a white crystalline solid that is used in various chemical processes and industrial applications. This compound is known for its role in the production of polyesters, polyamides, and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacycloundecane-2,11-dione can be synthesized through the dehydration of sebacic acid. The reaction typically involves heating sebacic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require temperatures ranging from 100°C to 150°C to facilitate the removal of water and formation of the anhydride.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous dehydration processes. These processes often employ high-temperature reactors and efficient dehydration agents to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxacycloundecane-2,11-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form sebacic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form diols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic catalysts.
Aminolysis: Amines (e.g., ethylamine, butylamine), mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), low temperatures.
Major Products Formed
Hydrolysis: Sebacic acid.
Alcoholysis: Sebacic esters.
Aminolysis: Sebacic amides.
Reduction: Sebacic diols.
Scientific Research Applications
Oxacycloundecane-2,11-dione has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of polyesters and polyamides, which are important materials in the production of fibers, plastics, and resins.
Biomedical Research: Investigated for its potential use in drug delivery systems and biodegradable polymers.
Industrial Applications: Employed in the manufacture of lubricants, plasticizers, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of oxacycloundecane-2,11-dione involves its reactivity as an anhydride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding acids, esters, and amides. These reactions are facilitated by the electrophilic nature of the carbonyl carbon atoms in the anhydride group, which are susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: Another cyclic anhydride used in the production of polyesters and alkyd resins.
Maleic Anhydride: Used in the manufacture of unsaturated polyester resins and as a chemical intermediate.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
Uniqueness
Oxacycloundecane-2,11-dione is unique due to its longer carbon chain compared to other anhydrides like phthalic anhydride and maleic anhydride. This longer chain imparts different physical and chemical properties, making it suitable for specific applications such as the production of high-performance polymers and biodegradable materials.
Properties
IUPAC Name |
oxacycloundecane-2,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOURXVGYNVXQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OC(=O)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28803-92-1 | |
| Details | Compound: Sebacic anhydride homopolymer | |
| Record name | Sebacic anhydride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28803-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062522 | |
| Record name | Oxacycloundecane-2,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2561-88-8 | |
| Record name | Sebacic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacycloundecane-2,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacycloundecane-2,11-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxacycloundecane-2,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacycloundecane-2,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
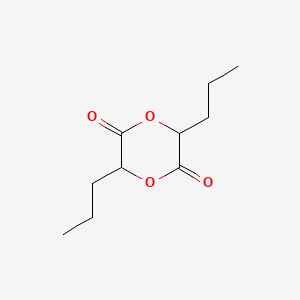


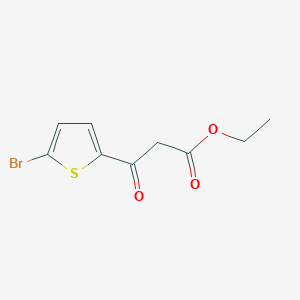
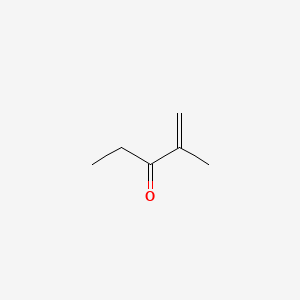

![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
